molecular formula C15H14N2 B14155654 9-Acridinamine, N-ethyl- CAS No. 94129-62-1

9-Acridinamine, N-ethyl-

Cat. No.: B14155654
CAS No.: 94129-62-1
M. Wt: 222.28 g/mol
InChI Key: PCZCQGXXFIYLRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Acridinamine, N-ethyl- can be achieved through various synthetic routes. One common method involves the reaction of 9-aminoacridine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 9-aminoacridine attacks the ethyl halide, resulting in the formation of 9-Acridinamine, N-ethyl-.

Industrial production methods often utilize a one-pot synthesis approach, which involves the Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization . This method is efficient and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

9-Acridinamine, N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Acridinamine, N-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Acridinamine, N-ethyl- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s interaction with DNA and RNA also makes it a potent inhibitor of various biological processes, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

9-Acridinamine, N-ethyl- can be compared with other acridine derivatives such as:

The uniqueness of 9-Acridinamine, N-ethyl- lies in its specific ethyl substitution, which can influence its biological activity and chemical properties compared to other acridine derivatives.

Properties

CAS No.

94129-62-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

N-ethylacridin-9-amine

InChI

InChI=1S/C15H14N2/c1-2-16-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,16,17)

InChI Key

PCZCQGXXFIYLRJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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